Cas no 877868-92-3 (5-fluoro-2-iodobenzonitrile)
5-fluoro-2-iodobenzonitrile Chemical and Physical Properties
Names and Identifiers
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- 5-fluoro-2-iodobenzonitrile
- 5-Fluoro-2-iodobenzonitrile (ACI)
- 2-Cyano-4-fluoroiodobenzene
- SCHEMBL1363927
- DTXSID50652932
- DB-229355
- D87569
- CS-0131332
- AS-77282
- 877868-92-3
- Benzonitrile, 5-fluoro-2-iodo-
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- MDL: MFCD07782077
- Inchi: 1S/C7H3FIN/c8-6-1-2-7(9)5(3-6)4-10/h1-3H
- InChI Key: JNMCSVPQIRBNQQ-UHFFFAOYSA-N
- SMILES: N#CC1C(I)=CC=C(F)C=1
Computed Properties
- Exact Mass: 246.92942g/mol
- Monoisotopic Mass: 246.92942g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 1
- Heavy Atom Count: 10
- Rotatable Bond Count: 0
- Complexity: 162
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.4
- Topological Polar Surface Area: 23.8Ų
Experimental Properties
- Density: 1.98±0.1 g/cm3 (20 ºC 760 Torr)
- Boiling Point: 269.6±25.0℃ (760 Torr)
- Flash Point: 116.8±23.2℃
5-fluoro-2-iodobenzonitrile Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Chemenu | CM132252-1g |
5-fluoro-2-iodobenzonitrile |
877868-92-3 | 95% | 1g |
$311 | 2021-06-17 | |
| Chemenu | CM132252-5g |
5-fluoro-2-iodobenzonitrile |
877868-92-3 | 95% | 5g |
$933 | 2021-06-17 | |
| Chemenu | CM132252-10g |
5-fluoro-2-iodobenzonitrile |
877868-92-3 | 95% | 10g |
$1493 | 2021-06-17 | |
| Alichem | A013033220-250mg |
5-Fluoro-2-iodobenzonitrile |
877868-92-3 | 97% | 250mg |
$494.40 | 2023-08-31 | |
| Alichem | A013033220-500mg |
5-Fluoro-2-iodobenzonitrile |
877868-92-3 | 97% | 500mg |
$831.30 | 2023-08-31 | |
| Alichem | A013033220-1g |
5-Fluoro-2-iodobenzonitrile |
877868-92-3 | 97% | 1g |
$1564.50 | 2023-08-31 | |
| Chemenu | CM132252-1g |
5-fluoro-2-iodobenzonitrile |
877868-92-3 | 95% | 1g |
$139 | 2023-01-09 | |
| Chemenu | CM132252-5g |
5-fluoro-2-iodobenzonitrile |
877868-92-3 | 95% | 5g |
$470 | 2023-01-09 | |
| Chemenu | CM132252-10g |
5-fluoro-2-iodobenzonitrile |
877868-92-3 | 95% | 10g |
$1493 | 2022-05-27 | |
| Apollo Scientific | PC53311-250mg |
5-Fluoro-2-iodobenzonitrile |
877868-92-3 | 95% | 250mg |
£32.00 | 2025-02-21 |
5-fluoro-2-iodobenzonitrile Suppliers
5-fluoro-2-iodobenzonitrile Related Literature
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Kanjun Sun,Fengting Hua,Shuzhen Cui,Yanrong Zhu,Hui Peng,Guofu Ma RSC Adv., 2021,11, 37631-37642
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Yang Chen,Di Zhou,Zheyi Meng,Jin Zhai Chem. Commun., 2016,52, 10020-10023
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James D. Kirkham,Patrick M. Delaney,George J. Ellames,Eleanor C. Row,Joseph P. A. Harrity Chem. Commun., 2010,46, 5154-5156
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Zhonghua Xiang,Chuanqi Fang,Sanhua Leng,Dapeng Cao J. Mater. Chem. A, 2014,2, 7662-7665
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Li-Hua Gan,Rui Wu,Jian-Lei Tian,Patrick W. Fowler Phys. Chem. Chem. Phys., 2017,19, 419-425
Additional information on 5-fluoro-2-iodobenzonitrile
5-Fluoro-2-Iodobenzonitrile: A Comprehensive Overview
5-Fluoro-2-iodobenzonitrile is a highly specialized organic compound with the CAS number 877868-92-3. This compound belongs to the class of aromatic heterocycles and is characterized by its unique substitution pattern, featuring a fluorine atom at the 5-position, an iodine atom at the 2-position, and a cyano group attached to the benzene ring. The combination of these substituents imparts distinctive electronic and steric properties to the molecule, making it a valuable substrate in various chemical reactions and applications.
The synthesis of 5-fluoro-2-iodobenzonitrile typically involves multi-step processes, often starting from fluorinated benzene derivatives. The introduction of the cyano group and iodine substituent requires precise control over reaction conditions to ensure high yields and purity. Recent advancements in catalytic methods and transition-metal-mediated coupling reactions have significantly improved the efficiency of synthesizing such complex aromatic compounds.
One of the most notable applications of 5-fluoro-2-iodobenzonitrile is in the field of medicinal chemistry. The compound serves as an intermediate in the synthesis of bioactive molecules, particularly those targeting receptor systems where halogen substitution plays a critical role in modulating pharmacokinetic properties. For instance, studies have shown that the presence of iodine at the 2-position enhances the lipophilicity of the molecule, which can improve its absorption and bioavailability when used as a drug candidate.
Moreover, 5-fluoro-2-iodobenzonitrile has been utilized in materials science for the development of advanced organic semiconductors. The cyano group acts as an electron-withdrawing substituent, which can influence the electronic properties of conjugated systems. Researchers have explored its use in designing materials for organic light-emitting diodes (OLEDs) and field-effect transistors (FETs), where precise control over electronic transitions is essential for optimal performance.
In recent years, there has been growing interest in leveraging 5-fluoro-2-iodobenzonitrile for click chemistry applications. The iodine substituent makes it an ideal candidate for Suzuki-Miyaura coupling reactions, enabling the construction of biaryl structures with high efficiency. This has opened new avenues for synthesizing complex molecules with potential applications in drug discovery and materials engineering.
From a structural perspective, 5-fluoro-2-iodobenzonitrile exhibits interesting electronic interactions due to its substituent arrangement. The fluorine atom at position 5 introduces an electron-withdrawing effect through resonance, while the iodine atom at position 2 contributes to steric hindrance and additional electronic modulation. These effects collectively influence the reactivity of the compound in various chemical transformations.
The study of 5-fluoro-2-iodobenzonitrile has also extended into computational chemistry, where density functional theory (DFT) calculations have been employed to analyze its electronic structure and reactivity patterns. These studies provide valuable insights into how substituent effects influence molecular behavior, paving the way for rational design of related compounds with tailored properties.
In summary, 5-fluoro-2-iodobenzonitrile stands out as a versatile compound with significant potential across multiple disciplines. Its unique substitution pattern and reactivity make it an invaluable tool in organic synthesis, medicinal chemistry, and materials science. As research continues to uncover new applications and optimize synthetic routes, this compound is poised to play an increasingly important role in advancing modern chemical science.
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